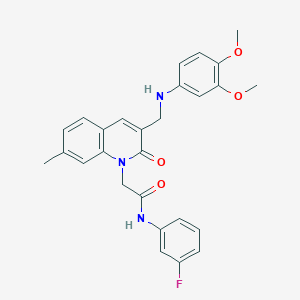

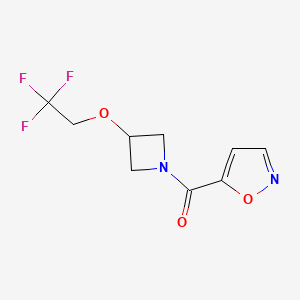

![molecular formula C15H14FNO4S B2862180 N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 358393-50-7](/img/structure/B2862180.png)

N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, commonly known as FMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMS belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory and analgesic properties.

Applications De Recherche Scientifique

Chromatographic Applications

The use of fluorosurfactants, similar to N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, has been explored in micellar electrokinetic capillary chromatography (MEKC). These compounds, characterized by conductometric titration, have shown increased efficiency and selectivity differences in MEKC systems compared to traditional surfactants like sodium dodecyl sulfate, suggesting their potential in enhancing chromatographic analyses (R. de Ridder et al., 2001).

NMDA Receptor Antagonists

Research into NMDA (N-methyl-D-aspartate) receptors, which are crucial for neuronal communication, has identified sulfonamide derivatives as promising NR1/NR2A receptor antagonists. These compounds, including N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine analogs, have shown potential in modulating glutamate and glycine-gated ion channels, presenting a new avenue for investigating neurological disorders and their treatments (E. Bettini et al., 2010).

Polymer Electrolytes Synthesis

The synthesis of guanidinium-functionalized anion exchange polymer electrolytes through activated fluorophenyl-amine reactions demonstrates the versatility of N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine in materials science. This method offers precise control over cation functionality and stability, opening up possibilities in creating more efficient energy storage and conversion devices (D. Kim et al., 2011).

Fluorogenic Labeling for Neurotransmitter Analysis

The compound has also been implicated in the development of fluorogenic labeling reagents, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), for the in vivo analysis of amino acid neurotransmitters. This application is crucial for studying the dynamics of neurotransmitters in neurological disorders, providing a tool for rapid and sensitive detection of changes in neurotransmitter levels (C. Klinker & M. Bowser, 2007).

Herbicide Resistance and Agricultural Biotechnology

In agricultural biotechnology, research into glyphosate (N-phosphonomethyl-glycine) resistance has led to the development of genetically modified crops that can withstand glyphosate application, enhancing weed control without harming the crop. This area, while not directly involving N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, provides a context for understanding how modifications to glycine derivatives can result in significant agricultural advancements (L. Pollegioni et al., 2011).

Propriétés

IUPAC Name |

2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c1-11-6-8-12(9-7-11)22(20,21)17(10-15(18)19)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPYEJAIONGROF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

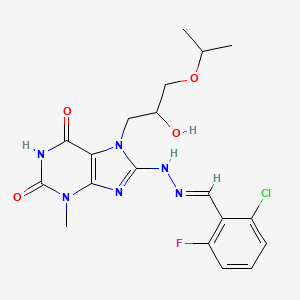

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2,2-dimethoxyethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2862099.png)

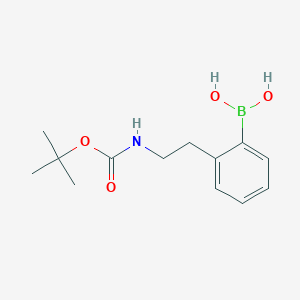

![2-Amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2862101.png)

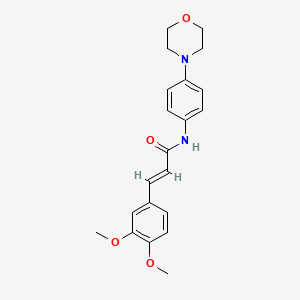

![N-(5-methyl-1,2-oxazol-3-yl)-2-[4-oxo-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-2-yl]sulfanylacetamide](/img/structure/B2862103.png)

![rac-(5S,8aS)-Methyl-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazine-8a-carboxylate](/img/structure/B2862107.png)

![1-(5-Hydroxy-5-methyl-7-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2862116.png)

![6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2862117.png)